![molecular formula C5H9ClFNO B11765171 (1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)
(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[221]heptane hydrochloride is a bicyclic compound that contains fluorine, oxygen, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the bicyclic ring system followed by the introduction of the fluorine atom and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production also focuses on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride include other bicyclic compounds with fluorine, oxygen, and nitrogen atoms. Examples include:
- 1-(4-Fluorophenyl)piperazine
- 2-Phenylethanol
- p-Hydroxyphenylethanol
Uniqueness
The uniqueness of (1S,4S)-7-fluoro-2-oxa-5-azabicyclo[221]heptane hydrochloride lies in its specific bicyclic structure and the presence of the fluorine atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H9ClFNO |
|---|---|
Molecular Weight |
153.58 g/mol |
IUPAC Name |
(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C5H8FNO.ClH/c6-5-3-2-8-4(5)1-7-3;/h3-5,7H,1-2H2;1H/t3-,4-,5?;/m0./s1 |
InChI Key |
RPAVWZQYNNPQKX-BYAQWBGLSA-N |
Isomeric SMILES |
C1[C@H]2C([C@@H](N1)CO2)F.Cl |
Canonical SMILES |
C1C2C(C(N1)CO2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone](/img/structure/B11765095.png)

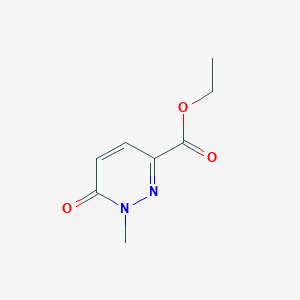
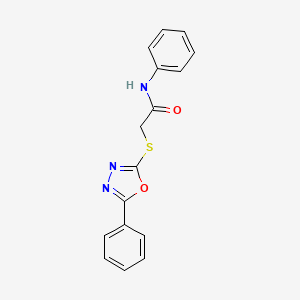
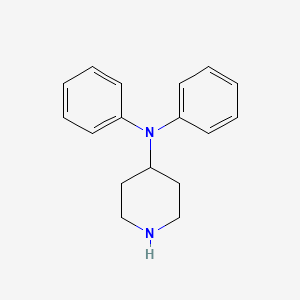
![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)
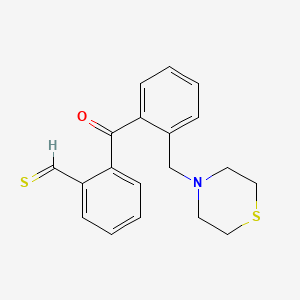
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)
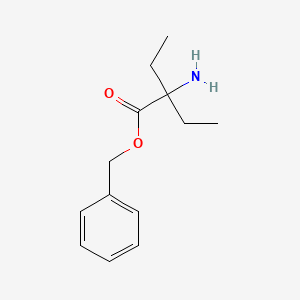
![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
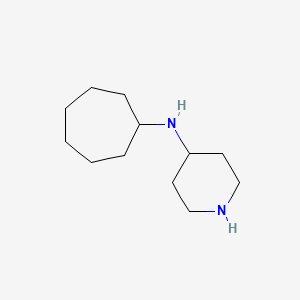
![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
